Methyl 6-[(but-2-YN-1-YL)amino]pyrazine-2-carboxylate
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Overview
Description
Methyl 6-[(but-2-YN-1-YL)amino]pyrazine-2-carboxylate is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.21 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a methyl ester group and an amino group linked to a but-2-yn-1-yl chain. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-[(but-2-YN-1-YL)amino]pyrazine-2-carboxylate typically involves the reaction of pyrazine-2-carboxylic acid with but-2-yn-1-amine in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the use of automated reactors and purification systems is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-[(but-2-YN-1-YL)amino]pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Methyl 6-[(but-2-YN-1-YL)amino]pyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 6-[(but-2-YN-1-YL)amino]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazine ring can interact with enzymes and receptors, modulating their activity. The but-2-yn-1-yl group may enhance the compound’s binding affinity and specificity towards certain targets. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its effects .
Comparison with Similar Compounds
Methyl 3-amino-6-bromopyrazine-2-carboxylate: Similar structure with a bromine substituent.
Methyl 1-hydroxyindole-3-carboxylate: Contains an indole ring instead of a pyrazine ring.
Imidazole derivatives: Share similar heterocyclic structures and biological activities
Uniqueness: Methyl 6-[(but-2-YN-1-YL)amino]pyrazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 6-(but-2-ynylamino)pyrazine-2-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-3-4-5-12-9-7-11-6-8(13-9)10(14)15-2/h6-7H,5H2,1-2H3,(H,12,13) |
InChI Key |
BWDWPXFTXBJWMI-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCNC1=NC(=CN=C1)C(=O)OC |
Origin of Product |
United States |
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